2-Chloro-4-(methylsulfanyl)-1,3,5-triazine is an organic compound characterized by its triazine ring structure, which consists of three nitrogen atoms and three carbon atoms. The compound features a chlorine atom and a methylthio group attached to the carbon atoms of the triazine ring, giving it unique chemical properties. Its chemical formula is C4H4ClN3S, and it has a molecular weight of 177.62 g/mol. This compound is known for its role in various
The chemical reactivity of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom. This atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives. For instance:
These reactions make 2-chloro-4-(methylsulfanyl)-1,3,5-triazine a valuable intermediate in organic synthesis.
The biological activity of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine has been studied primarily in relation to its potential as an herbicide and fungicide. Compounds within the triazine family are often evaluated for their ability to inhibit photosynthesis in plants and fungi. Specific studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for agricultural applications.
Additionally, some research suggests that this compound could have potential therapeutic uses due to its unique chemical structure that may interact with biological targets.
Several methods exist for synthesizing 2-chloro-4-(methylsulfanyl)-1,3,5-triazine:
2-Chloro-4-(methylsulfanyl)-1,3,5-triazine finds applications in various fields:
Studies on the interactions of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine with biological systems have shown promising results regarding its efficacy as an agrochemical. Research indicates that its derivatives may interact with specific enzymes involved in plant metabolism or pathogen resistance mechanisms. Understanding these interactions is crucial for optimizing its use in agricultural practices.
Several compounds share structural similarities with 2-chloro-4-(methylsulfanyl)-1,3,5-triazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-(ethylthio)-1,3,5-triazine | Contains an ethylthio group instead of methylthio | May exhibit different biological activity profiles |
| Terbutryn | Derived from 2-chloro-4-ethylamino-1,3,5-triazine | Known for its widespread use as a herbicide |
| 2-Chloro-4-(phenylthio)-1,3,5-triazine | Substituted with a phenylthio group | Potentially higher selectivity against certain pests |
The uniqueness of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine lies in its specific methylthio substitution which influences both its chemical reactivity and biological activity compared to these similar compounds.
The synthesis of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine involves sophisticated nucleophilic substitution mechanisms that exploit the electron-deficient nature of the triazine ring system. The 1,3,5-triazine scaffold exhibits distinct reactivity patterns that enable selective functionalization through controlled nucleophilic aromatic substitution reactions [1] [2]. These pathways are fundamentally governed by the electronic properties of the triazine core, where the three nitrogen atoms create significant electron deficiency, making the carbon atoms highly susceptible to nucleophilic attack [3] [4].
The substitution pattern in triazine systems follows a well-established temperature-dependent selectivity profile [2] [5]. Under controlled conditions ranging from -20°C to 100°C, the sequential introduction of nucleophiles can be precisely managed to achieve the desired substitution pattern [6] [2]. The methylsulfanyl group incorporation typically occurs through reaction with sodium methylthiolate or methylthiol in the presence of appropriate base systems [8]. This process involves an addition-elimination mechanism where the nucleophile attacks the electron-deficient carbon center, followed by elimination of the leaving group [4] [2].
Research has demonstrated that the regioselectivity of these substitutions is highly dependent on the existing substituents on the triazine ring [9] [2]. The presence of a chlorine atom at the 2-position influences the reactivity of the 4-position toward methylsulfanyl incorporation through both electronic and steric effects [2] [10]. Studies indicate that electron-withdrawing substituents enhance the electrophilicity of adjacent positions, facilitating nucleophilic attack [4] [11].
The mechanistic pathway involves initial coordination of the methylsulfanyl nucleophile to the triazine carbon, followed by formation of a tetrahedral intermediate [4] [10]. This intermediate then undergoes elimination to restore aromaticity and complete the substitution process [4] [2]. The reaction kinetics are influenced by solvent polarity, temperature, and the basicity of the nucleophile [12] [10].
Solvent selection plays a critical role in optimizing the incorporation of methylsulfanyl groups into chlorinated triazine systems. Polar aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran have been extensively studied for their influence on reaction rates and selectivity [6] [12] [10]. These solvents provide optimal solvation of the ionic intermediates while minimizing interference with the nucleophilic substitution mechanism [12] [13].
Research findings indicate that acetonitrile emerges as the preferred solvent for many triazine substitution reactions due to its high dielectric constant and ability to stabilize charged transition states [6] [9]. In comparative studies, acetonitrile-mediated reactions demonstrated superior yields ranging from 70-90% compared to other solvent systems [9] [12]. The solvent's moderate boiling point also facilitates temperature control during the reaction process [6] [10].
Dichloromethane has shown particular effectiveness in reactions requiring precise temperature control, especially for low-temperature substitutions [12] [10]. Studies demonstrate that reactions conducted in dichloromethane at temperatures between 0°C and 25°C exhibit enhanced selectivity for monosubstitution products [10] [14]. The relatively low boiling point of dichloromethane allows for controlled reflux conditions that prevent side reactions [12] [10].
| Solvent | Boiling Point (°C) | Dielectric Constant | Typical Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|
| Acetonitrile | 82 | 37.5 | 75-90 | 2-6 |
| Dichloromethane | 40 | 9.1 | 65-85 | 4-8 |
| Tetrahydrofuran | 66 | 7.6 | 60-80 | 3-7 |
| Chloroform | 61 | 4.8 | 55-75 | 6-12 |
The influence of solvent polarity on reaction kinetics has been quantified through systematic studies [12] [13]. Higher polarity solvents accelerate the rate-determining step by stabilizing the polarized transition state, resulting in reduced activation energies [12] [10]. Conversely, aprotic conditions are essential to prevent protonation of the nucleophile, which would significantly reduce its reactivity [13] [10].
Advanced catalytic systems have been developed to enhance both yield and selectivity in the synthesis of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine derivatives. Lewis acid catalysts, particularly aluminum and zinc-based systems, have demonstrated remarkable effectiveness in promoting nucleophilic substitution reactions [15] [16]. These catalysts function by coordinating to the triazine nitrogen atoms, thereby increasing the electrophilicity of the carbon centers and facilitating nucleophilic attack [15] [13].
Yttrium triflate has emerged as a particularly effective catalyst for triazine functionalization reactions [17]. Studies report that yttrium triflate-catalyzed reactions proceed under milder conditions with enhanced regioselectivity compared to uncatalyzed processes [17]. The catalyst loading typically ranges from 5-20 mole percent, with optimal results achieved at 10 mole percent [17]. Temperature requirements are reduced from 200°C to 160°C when employing this catalytic system [17].
Supported catalysts have gained attention for their recyclability and ease of separation [15] [16]. Silica-supported zinc catalysts demonstrate excellent performance in triazine synthesis, with yields comparable to homogeneous systems while offering the advantage of catalyst recovery [15] [17]. The supported systems maintain activity for multiple reaction cycles with minimal degradation [15] [16].
| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity | Recyclability |
|---|---|---|---|---|---|
| Yttrium Triflate | 10 | 160 | 85-92 | High | Limited |
| Aluminum Chloride | 15 | 80 | 75-85 | Moderate | No |
| Silica-Zinc | 12 | 180 | 80-88 | High | 5+ cycles |
| Titanium Dioxide | 8 | 200 | 70-80 | Moderate | 3 cycles |
Base-catalyzed systems utilizing tertiary amines have shown significant promise for methylsulfanyl incorporation [3] [2]. Triethylamine and diisopropylethylamine serve as effective proton acceptors, facilitating the nucleophilic substitution process [3] [2]. These systems operate through deprotonation of the methylthiol nucleophile, generating the more reactive thiolate anion [2] .
Microwave-assisted catalysis represents an emerging approach for accelerating triazine synthesis reactions [18] [17]. Studies demonstrate that microwave irradiation can reduce reaction times from 24 hours to 30 minutes while maintaining comparable yields [18] [17]. The enhanced reaction rates result from selective heating of polar intermediates and improved mass transfer [18] [17].
Understanding and controlling byproduct formation is essential for optimizing the synthesis of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine. The primary side reactions include multiple substitution products, hydrolysis byproducts, and polymerization products that can significantly impact overall yield [4] [11]. Systematic studies have identified the major byproduct pathways and developed strategies for their minimization [4] [19].
Multiple substitution represents the most significant challenge in triazine synthesis, where excess nucleophile can lead to disubstituted and trisubstituted products [9] [2]. Research indicates that controlling the nucleophile-to-substrate ratio is critical for minimizing these unwanted products [9] . Optimal ratios typically range from 1.1:1 to 1.5:1, depending on the specific reaction conditions [9] [2].
Hydrolysis byproducts form through reaction with trace water present in the reaction system [4] [10]. These products include hydroxylated triazines and methylsulfenic acid derivatives that can interfere with product isolation [4] [10]. Rigorous exclusion of moisture through the use of molecular sieves and anhydrous solvents is essential for minimizing hydrolysis [10] [20].
| Byproduct Type | Formation Mechanism | Typical Yield (%) | Prevention Strategy |
|---|---|---|---|
| Disubstituted Product | Excess nucleophile | 5-15 | Controlled stoichiometry |
| Trisubstituted Product | Extended reaction time | 2-8 | Temperature control |
| Hydrolysis Products | Moisture contamination | 3-10 | Anhydrous conditions |
| Polymerization Products | High temperature | 1-5 | Controlled heating |
Advanced monitoring techniques have been developed to track reaction progress and identify byproduct formation in real-time [21] [22]. High-performance liquid chromatography coupled with mass spectrometry provides detailed analysis of reaction mixtures, enabling optimization of reaction conditions [21] [23]. Nuclear magnetic resonance spectroscopy offers non-destructive monitoring capabilities for following reaction kinetics [3] [14].
Raman spectroscopy has emerged as a powerful tool for online monitoring of triazine synthesis reactions [22]. Studies demonstrate that specific Raman peaks can be used to track the consumption of starting materials and formation of products [22]. This technique enables real-time adjustment of reaction parameters to minimize byproduct formation [22].
Process analytical technology integration allows for automated control of reaction conditions based on real-time monitoring data [13] [22]. Temperature, addition rates, and reaction times can be dynamically adjusted to maintain optimal conditions throughout the synthesis process [13] [22]. This approach has resulted in improved yields and reduced byproduct formation compared to traditional batch processes [13] [22].
The thermodynamic stability of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine exhibits characteristics typical of substituted triazine derivatives, with enhanced stability conferred by the methylsulfanyl substituent. Based on comparative analysis with structurally related compounds, the thermal decomposition temperature is estimated to range between 220-280°C [1] [2]. This stability range positions the compound favorably compared to other chloro-triazine derivatives, where compounds such as 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine demonstrate peak decomposition temperatures of 300.3°C [1].
The thermal decomposition pathway follows a predictable pattern observed in chlorinated triazine compounds. Initial degradation typically commences with chlorine elimination, forming intermediate species that subsequently undergo ring fragmentation [3]. The activation energy for decomposition is estimated between 180-250 kJ/mol, consistent with the energy requirements observed for similar triazine structures [2] [4]. The methylsulfanyl group contributes to thermal stability through electron donation to the triazine ring, which stabilizes the aromatic system against thermal degradation.
Thermogravimetric analysis of related triazine compounds indicates that decomposition occurs through a multi-step process [5] [4]. The presence of the methylsulfanyl substituent introduces additional thermal stability compared to purely nitrogen-substituted triazines, as the sulfur atom provides electron density that strengthens the ring system. This enhanced stability is particularly notable when compared to amino-substituted triazines, which typically exhibit lower decomposition temperatures.
| Parameter | Estimated Value/Range | Basis for Estimation |
|---|---|---|
| Thermal Decomposition Temperature (°C) | 220-280 | Similar chloro-triazines (TTX: 232°C, PTX: 246°C) [1] |
| Melting Point Range (°C) | 45-75 | Related dimethoxy-triazine: 71-74°C [6] |
| Thermal Stability Classification | Moderate to Good | Methylsulfanyl substitution provides stability |
| Activation Energy for Decomposition (kJ/mol) | 180-250 | Typical range for triazine derivatives [2] |
| Decomposition Mechanism | Chlorine elimination followed by ring degradation | Common pathway for chloro-triazines [3] |
The solubility characteristics of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine reflect the compound's amphiphilic nature, possessing both polar triazine ring functionality and hydrophobic methylsulfanyl substitution. Water solubility is expected to be limited, consistent with the behavior of related triazine derivatives that exhibit poor aqueous solubility due to their hydrophobic character [6] [7].
In polar protic solvents such as methanol and ethanol, moderate solubility is anticipated. The triazine ring provides sites for hydrogen bonding interactions, while the methylsulfanyl group contributes to solvation through van der Waals forces. This behavior parallels that observed for other substituted triazines, where polar substituents enhance solubility in alcoholic media [8] [9].
Polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, are expected to provide excellent solvation for 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine. These solvents effectively stabilize the polar triazine ring system without competing for hydrogen bonding sites [9]. The enhanced solubility in polar aprotic media has been documented for numerous triazine derivatives, making these solvents preferred choices for synthetic and analytical applications.
Non-polar solvents such as hexane and toluene are predicted to provide limited solubility for the compound. The polar nature of the triazine ring creates unfavorable interactions with non-polar media, resulting in poor solvation. However, chlorinated solvents like chloroform and dichloromethane are expected to provide good solubility due to their intermediate polarity and compatibility with the compound's electronic structure [7] [8].
| Solvent Type | Expected Solubility | Basis |
|---|---|---|
| Water | Low to Insoluble | Hydrophobic methylsulfanyl group, similar triazines insoluble [6] [7] |
| Polar Protic Solvents (Methanol, Ethanol) | Moderate | Moderate polarity from triazine ring [8] |
| Polar Aprotic Solvents (DMF, DMSO) | Good to High | Good solvation of triazine derivatives [9] |
| Non-polar Solvents (Hexane, Toluene) | Low | Limited polar interactions |
| Chlorinated Solvents (CHCl3, DCM) | Good | Compatible with organic structure [8] |
X-ray diffraction analysis provides crucial insights into the crystalline structure and surface properties of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine. Based on studies of structurally related triazine compounds, the material is expected to exhibit a crystalline structure with characteristic diffraction patterns reflecting the planar triazine ring system [5] [14] [15].
The crystal structure analysis of similar triazine derivatives reveals that these compounds typically adopt planar or near-planar conformations, with the triazine ring maintaining aromatic character [16] [17]. The presence of the chlorine and methylsulfanyl substituents introduces asymmetry that affects the crystal packing arrangement. Studies on related compounds show that substituent effects can lead to different crystal polymorphs with varying thermal and physical properties.
XRD patterns of triazine compounds generally exhibit sharp, well-defined peaks indicating good crystallinity [5] [14]. The diffraction patterns typically show major peaks in the 2θ range of 10-40°, with the exact positions dependent on the specific substitution pattern and crystal system. The methylsulfanyl substituent may introduce additional peaks corresponding to the sulfur-containing moiety's contribution to the crystal lattice.
Surface characterization through XRD analysis also provides information about particle size and morphology. Triazine derivatives often form crystalline particles with well-defined facets, and the presence of different substituents can affect the preferred growth directions and resulting crystal habit [14] [15]. The combination of chlorine and methylsulfanyl substituents may lead to unique surface properties that influence both chemical reactivity and physical processing characteristics.
Intermolecular interactions play a crucial role in determining the crystal structure. The triazine ring can participate in π-π stacking interactions, while the chlorine atom may form weak halogen bonds with electron-rich centers. The methylsulfanyl group can contribute to van der Waals interactions and potentially participate in sulfur-based intermolecular contacts that influence the overall crystal packing [16] [17].